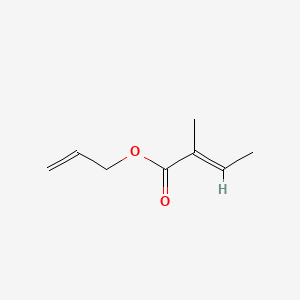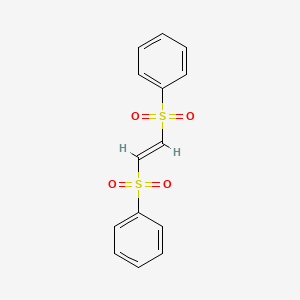
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine typically involves the following steps:
-
Bromination: : The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group.
-
Morpholine Introduction: : Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to form the desired product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction: : The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation and Reduction: Products include sulfoxides or sulfones.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-((3-Bromophenyl)sulfonyl)morpholine: Lacks the methyl group at the 4-position.
4-((3-Chloro-4-methylphenyl)sulfonyl)morpholine: Contains a chlorine atom instead of a bromine atom.
4-((3-Bromo-4-methylphenyl)sulfonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is unique due to the presence of both the bromine atom and the sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-(3-bromo-4-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBILMRXHFPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428448 |
Source


|
| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-74-2 |
Source


|
| Record name | 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)












